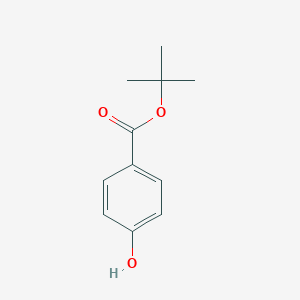

tert-Butyl 4-hydroxybenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl-hydroxylated compounds has been explored through various methods. A short synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde was developed using the HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% from 2-tert-butyl-p-cresol . Additionally, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid was achieved in 63.7% overall yield by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation with Jones reagent . Another approach involved the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl aroylperbenzoates has been elucidated through single-crystal structures, showing that the perester and benzophenone carbonyl groups are almost coplanar . The crystal structures of triorganotin 3,5-di-tert-butyl-4-hydroxybenzoates have also been determined, revealing a distorted tetrahedral geometry around the tin atom .

Chemical Reactions Analysis

The electrochemical oxidation of 4-tert-butylcatechol in the presence of 4-hydroxycoumarin has been studied, leading to the synthesis of new coumestan derivatives . Laser flash photolysis (LFP) of tert-butyl aroylperbenzoates has been used to study the kinetics of singlet and triplet states and the aroylphenyl radicals, providing insights into the reactivity and lifetimes of these species .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-hydroxybenzoate derivatives have been characterized through various techniques. The electrochemical study of related compounds has provided information on their redox behavior . The photophysical properties of tert-butyl aroylperbenzoates have been investigated using LFP, revealing the lifetimes of excited states and radicals . The synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines by N-O bond formation has been reported, showcasing the functional group tolerance of this method .

Aplicaciones Científicas De Investigación

Chemical Synthesis

tert-Butyl 4-hydroxybenzoate is a compound of interest in chemical synthesis. Research by Kindra and Evans (2014) describes a process for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid under mild conditions, using bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014). Additionally, Lai Yi (2003) detailed a method for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butyl-4-methylphenol (Lai Yi, 2003).

Metabolism Studies

A study on the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene in rats and humans identified major metabolites including 3,5-di-tert-butyl-4-hydroxybenzoic acid (Daniel, Gage, & Jones, 1968) (Daniel et al., 1968). This research contributes to understanding the biological processing of this compound derivatives.

Skin Absorption and Metabolism

Research on the hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid, by skin microsomes and cytosol from humans and minipigs, shows how these compounds are absorbed and metabolized in the skin. This study by Jewell et al. (2007) suggests the involvement of dermal carboxylesterases in paraben hydrolysis (Jewell et al., 2007).

Antioxidant Activity

Shakir, Ariffin, and Abdulla (2014) synthesized new compounds containing 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and evaluated their antioxidant activities, highlighting the potential of this compound derivatives in this field (Shakir, Ariffin, & Abdulla, 2014).

Exposure and Biomonitoring

Wang and Kannan (2019) studied the exposure of humans to synthetic phenolic antioxidants, including this compound, by analyzing their presence in urine samples. This research is crucial for understanding human exposure to these compounds (Wang & Kannan, 2019).

Synthesis and Characterization

Research also includes the synthesis and characterization of specific compounds derived from this compound. For instance, Ding, Liu, Tian, and Quan (2012) synthesized and characterized triorganotin 3,5-di-tert-butyl-4-hydroxybenzoates and evaluated their in vitro cytotoxicity (Ding et al., 2012).

Alternative Uses in Chemical Reactions

tert-Butyl perbenzoate, a derivative of this compound, was identified as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, as described by Liu and Hii (2011) (Liu & Hii, 2011).

Mecanismo De Acción

Target of Action

Tert-Butyl 4-hydroxybenzoate, also known as Butylparaben, is primarily used as an antimicrobial preservative in cosmetics . It targets a broad spectrum of microbes, including bacteria and fungi .

Mode of Action

The exact mechanism of how this compound works is unknown, but it is proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .

Pharmacokinetics

This compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s skin permeation is low, as indicated by its Log Kp value .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth, making it an effective preservative in cosmetics and pharmaceutical products . By disrupting essential cellular processes in microbes, it prevents contamination and extends the shelf life of products .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMOMRHHQLBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044895 | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25804-49-3 | |

| Record name | 1,1-Dimethylethyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25804-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025804493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8SS68TDWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

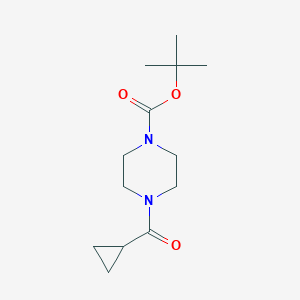

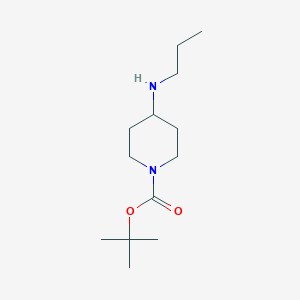

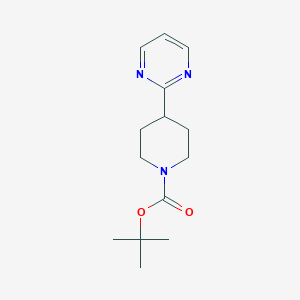

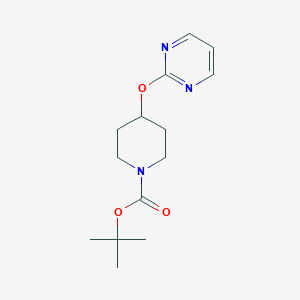

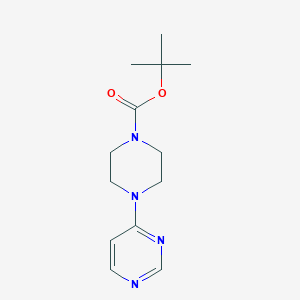

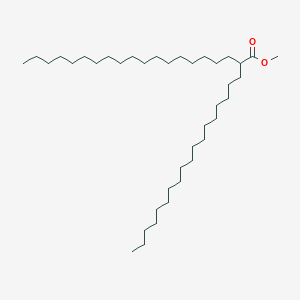

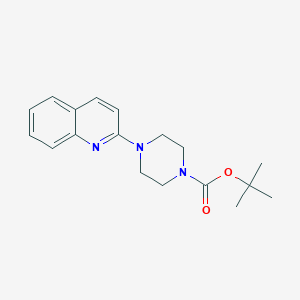

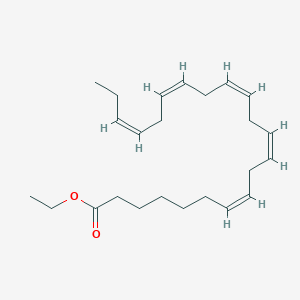

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of tert-Butyl 4-hydroxybenzoate?

A1: this compound, also known as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is an organic compound with the molecular formula C12H18O3 and a molecular weight of 208.25 g/mol. [] While the provided research does not delve into detailed spectroscopic data, it confirms its structure as an ester formed by the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol.

Q2: How is this compound synthesized?

A2: A common synthesis method utilizes methanol as both reactant and solvent, reacting with 3,5-di-tert-butyl-4-hydroxybenzoic acid under reflux conditions (60-80°C) with sodium methoxide or p-toluenesulfonic acid as catalysts. [] This method is considered environmentally friendly due to its mild conditions and avoidance of toxic solvents.

Q3: What material compatibility and stability properties make this compound useful?

A3: this compound exhibits excellent solubility in organic solvents, making it valuable in formulating adhesive films for solar cells. [] When incorporated into EVA (ethylene-vinyl acetate) adhesive films, it contributes to high volume resistivity, high transmittance, and a low yellowing ratio, enhancing the photoelectric conversion ratio of the solar cell pack. []

Q4: How does this compound contribute to the development of multifunctional materials?

A4: Research highlights the incorporation of this compound into cellulose esters to create multifunctional materials with free-radical scavenging and UV-resistant activities. [] These modified cellulose esters can scavenge harmful reactive nitrogen and hydroxyl free radicals, demonstrating potential applications in cosmetics, biopharmaceuticals, and even art protection due to their biocompatibility, processability, and antioxidative properties. []

Q5: Are there any known applications of this compound in the field of coordination chemistry?

A5: Research indicates the use of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a precursor to this compound, as a ligand in the synthesis of binuclear metal complexes. [, ] These complexes, particularly those involving cobalt [] and nickel [], are studied for their magnetic properties and provide insights into structure-property relationships in coordination chemistry.

Q6: How has computational chemistry been employed in research related to this compound?

A6: Density Functional Theory (DFT) calculations have been crucial in understanding the magnetic properties of binuclear cobalt complexes incorporating the 3,5-di-tert-butyl-4-hydroxybenzoate ligand. [] These calculations provide valuable insights into the antiferromagnetic exchange interactions within these complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)